D-Fructose-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

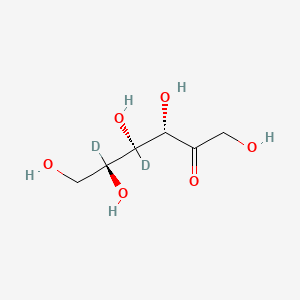

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(3S,4R,5R)-4,5-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D |

InChI Key |

BJHIKXHVCXFQLS-RFWYIVNSSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@]([2H])([C@@H](C(=O)CO)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of D-Fructose-1,1-d2

Disclaimer: The compound "D-Fructose-d2-1" is not a standard chemical name. This guide assumes the user is referring to D-Fructose-1,1-d2 , a deuterated isotopologue of D-Fructose with two deuterium atoms at the C1 position. The information presented herein is a combination of data for D-Fructose and predicted properties for its deuterated analog based on established principles of isotope effects.

Introduction

D-Fructose, a simple ketonic monosaccharide, is a key carbohydrate in cellular metabolism. Its deuterated isotopologues, such as D-Fructose-1,1-d2, are invaluable tools for researchers in metabolic studies, drug development, and analytical chemistry. The substitution of hydrogen with deuterium at a specific position allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms without significantly altering the molecule's biochemical behavior. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for D-Fructose-1,1-d2, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The introduction of two deuterium atoms at the C1 position of D-Fructose results in a slight increase in its molecular weight. Most other physical and chemical properties are expected to be very similar to those of the non-deuterated compound.

| Property | Value (D-Fructose) | Predicted Value (D-Fructose-1,1-d2) | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ | N/A |

| Molecular Weight | 180.16 g/mol | 182.17 g/mol | [1] |

| Appearance | White crystalline solid | White crystalline solid | [1][2] |

| Melting Point | 103-105 °C (decomposition) | Similar to D-Fructose | [1] |

| Solubility | Highly soluble in water | Highly soluble in water | [2] |

| Optical Rotation [α]D | -92° (in water) | Similar to D-Fructose | N/A |

Chemical Structure

Like its non-deuterated counterpart, D-Fructose-1,1-d2 exists in solution as an equilibrium mixture of several tautomers: an open-chain keto form and cyclic furanose and pyranose forms. The deuterium atoms are located on the C1 carbon.

-

Open-Chain Structure: In its linear form, D-Fructose-1,1-d2 is a ketohexose with the ketone group at the C2 position. The C1 carbon is a -CD₂OH group.

-

Cyclic Structures: In aqueous solution, the open-chain form cyclizes to form five-membered (furanose) and six-membered (pyranose) rings. The most common forms are β-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose. The deuterated hydroxymethyl group (-CD₂OH) is attached to the anomeric carbon (C2) in the furanose forms and to the C2 carbon in the pyranose forms.

Experimental Protocols

Synthesis of D-Fructose-1,1-d2

A plausible synthetic route for D-Fructose-1,1-d2 involves the reduction of a suitable precursor, such as a D-fructose derivative with an aldehyde or ester group at the C1 position, using a deuterated reducing agent. A common method for introducing deuterium is through catalytic deuteration or reduction with a deuteride-donating reagent.

Example Protocol: Reduction of a D-fructose-1-carboxylic acid ester

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-fructose, except for the primary hydroxyl at C1, using a suitable protecting group strategy.

-

Oxidation to Carboxylic Acid: Oxidize the primary hydroxyl group at C1 to a carboxylic acid.

-

Esterification: Convert the carboxylic acid to its corresponding ester (e.g., methyl ester).

-

Reduction with a Deuterated Reagent: Reduce the ester to the deuterated primary alcohol using a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Deprotection: Remove the protecting groups to yield D-Fructose-1,1-d2.

This is a generalized protocol, and specific reaction conditions would need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of D-Fructose-1,1-d2.

Methodology:

-

Sample Preparation: Dissolve a small amount of D-Fructose-1,1-d2 in deuterium oxide (D₂O).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis: The ¹H NMR spectrum of D-Fructose-1,1-d2 in D₂O will be similar to that of D-Fructose, with the key difference being the absence of signals corresponding to the C1 protons. The complex multiplet patterns for the other protons (H3, H4, H5, and H6) will remain, reflecting the mixture of tautomers in solution. The absence of the C1 proton signals confirms the successful deuteration at this position.[3]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the level of deuterium incorporation.

Methodology:

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of D-Fructose-1,1-d2. For example, in positive ion mode ESI-MS, one would expect to see an [M+Na]⁺ adduct at m/z 205.18.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The fragmentation of deuterated fructose will be similar to that of unlabeled fructose, but fragments containing the C1 position will show a mass shift of +2 Da.[4][5]

Metabolic Pathway

D-Fructose-1,1-d2 is expected to follow the same metabolic pathway as D-Fructose, known as fructolysis, which primarily occurs in the liver.[6][7] The deuterium label at the C1 position can be used to trace the fate of this carbon through the pathway.

Fructolysis Pathway

The diagram below illustrates the key steps in the hepatic metabolism of fructose.

Caption: The metabolic pathway of D-Fructose-1,1-d2 in the liver.

Workflow for Tracing Deuterium in Fructolysis

The following diagram illustrates a logical workflow for a metabolic study using D-Fructose-1,1-d2.

Caption: A generalized workflow for a stable isotope tracing experiment.

Applications in Drug Development and Research

-

Metabolic Flux Analysis: D-Fructose-1,1-d2 can be used to quantify the flux through fructolysis and its contribution to glycolysis, gluconeogenesis, and lipogenesis. This is particularly relevant for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[8]

-

Target Engagement and Pharmacodynamics: In the development of drugs targeting enzymes in the fructose metabolic pathway, D-Fructose-1,1-d2 can be used as a substrate to measure enzyme activity in vivo and assess the efficacy of the drug.

-

Elucidation of Reaction Mechanisms: The kinetic isotope effect observed with deuterated substrates can provide insights into the rate-limiting steps of enzymatic reactions.

Conclusion

D-Fructose-1,1-d2 is a valuable research tool for scientists and drug development professionals. Its chemical properties and structure are nearly identical to its natural counterpart, allowing it to be a reliable tracer in biological systems. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and application in metabolic research. The ability to track the fate of the deuterated carbon atoms offers a powerful method for understanding the complexities of fructose metabolism and its role in health and disease.

References

- 1. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fructose - Wikipedia [en.wikipedia.org]

- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Fructolysis - Wikipedia [en.wikipedia.org]

- 8. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Preparation of D-Fructose-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for D-Fructose-d2-1, a deuterated isotopologue of D-fructose. The selective introduction of deuterium at the C1 position is a valuable tool for metabolic research, enabling precise tracking and quantification in biological systems. This document outlines the chemical synthesis, including experimental protocols, and presents the data in a structured format for clarity and comparison.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a two-step process starting from the readily available D-glucosamine. The key steps involve the deamination of D-glucosamine to form 2-amino-2-deoxy-D-glucose, which exists in equilibrium with the corresponding imine. Subsequent in-situ reduction of the imine with a deuterium source, such as sodium borodeuteride, selectively introduces deuterium at the C1 position to yield this compound.

Chemical Reaction Pathway

Caption: Synthetic pathway for this compound from D-Glucosamine.

Experimental Protocols

Step 1: Deamination of D-Glucosamine

-

Preparation: Dissolve 10.0 g of D-glucosamine hydrochloride in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Acidification: Slowly add 10 mL of glacial acetic acid to the solution while maintaining the temperature below 5 °C.

-

Deamination Reaction: Prepare a solution of 5.0 g of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the D-glucosamine solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1).

Step 2: In-situ Reduction to this compound

-

Preparation of Reducing Agent: In a separate flask, dissolve 2.5 g of sodium borodeuteride (NaBD4) in 25 mL of 0.1 M sodium hydroxide solution, pre-cooled to 0-5 °C.

-

Reduction Reaction: Slowly add the sodium borodeuteride solution to the reaction mixture from Step 1. Maintain the temperature at 0-5 °C and stir for an additional 3 hours.

-

Quenching: After the reaction is complete, cautiously quench the excess sodium borodeuteride by the slow, dropwise addition of glacial acetic acid until the effervescence ceases.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol.

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | D-Glucosamine Hydrochloride |

| Deuterium Source | Sodium Borodeuteride (NaBD4) |

| Reaction Solvent | Water / Acetic Acid |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 5 hours |

| Overall Yield | 65-75% |

| Isotopic Purity | >98% |

Table 2: Characterization Data for this compound

| Analysis | Result |

| ¹H NMR (500 MHz, D₂O) | Disappearance of the C1 proton signals |

| ²H NMR (76 MHz, H₂O) | Signal corresponding to the C1 deuterium |

| Mass Spectrometry (ESI+) | m/z = 182.08 (M+H)⁺ |

Experimental Workflow

Caption: Workflow for the synthesis and analysis of this compound.

A Technical Guide to Commercial Deuterated Fructose for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available deuterated fructose, its applications in metabolic research, and detailed experimental considerations. This document outlines key suppliers, product specifications, and methodologies for utilizing deuterated fructose as a tracer in metabolic flux analysis and related studies.

Commercial Suppliers and Product Specifications

The selection of a suitable deuterated fructose product is critical for the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer a range of deuterated fructose isotopes with varying specifications. The following tables summarize the currently available products, providing a comparative overview of their key quantitative data.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | D-Fructose-1,1,3,4,5,6,6-d7 | 729051 | 97 atom % D | 99% (CP) | C₆D₇H₅O₆ | 187.20[1] |

| Santa Cruz Biotechnology | D-Fructose-d7 | sc-221455 | - | - | C₆H₅D₇O₆ | 187.17[2] |

| MedchemExpress | D-Fructose-d7 | HY-N7092S10 | 99.9% | - | C₆H₅D₇O₆ | 187.20[3] |

| United States Biological | D-Fructose-d7 | 163378 | - | Highly Purified | C₆H₅D₇O₆ | 187.2[4] |

| BOC Sciences | D-Fructose-[6,6-d2] | - | ≥98% atom D | ≥99% by CP | C₆H₁₀D₂O₆ | -[5] |

| CLEARSYNTH | D-[UL-D7]fructose | CS-OC-00322 | - | - | C₆D₇H₅O₆ | 187.2[6] |

Key Applications in Research

Deuterated fructose is a powerful tool for investigating various aspects of metabolism, particularly in the context of diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer. Its primary application lies in metabolic flux analysis, where it serves as a tracer to elucidate the pathways of fructose metabolism and its contribution to various metabolic pools.

The metabolism of fructose, or fructolysis, primarily occurs in the liver and follows a pathway distinct from that of glucose.[7][8] This unique metabolic route makes deuterated fructose an invaluable tracer for studying hepatic metabolism.

Experimental Protocols

The successful application of deuterated fructose in research necessitates well-defined experimental protocols. The following sections provide an overview of a typical workflow for a metabolic flux analysis experiment using deuterated fructose.

In Vivo Isotope Tracing Experimental Workflow

A generalized workflow for an in vivo metabolic flux analysis study using deuterated fructose is outlined below. This process involves the administration of the deuterated tracer to a model organism, followed by sample collection and analysis to determine the isotopic enrichment in various metabolites.

References

- 1. D-Fructose-1,1,3,4,5,6,6-d7 Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. D-Fructose-[6,6-d2], CasNo.285979-75-1 BOC Sciences United States [bocscichem.lookchem.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Fructolysis - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

Safety and Handling of D-Fructose-d2-1: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the safety data for D-Fructose. A specific Safety Data Sheet (SDS) for D-Fructose-d2-1 was not available. As this compound is a deuterated isotopologue of D-Fructose, their chemical and toxicological properties are expected to be substantially similar. The information presented here should be used as a guide for handling this compound, with the understanding that it is based on the non-deuterated compound.

This guide is intended for researchers, scientists, and drug development professionals, providing key safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

D-Fructose is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4][5] It is not considered to be acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[1][5]

NFPA/HMIS Ratings:

| Rating System | Health | Flammability | Instability/Reactivity | Special |

| NFPA | 1 | 1 | 0 | N/A |

| HMIS | 1 | 1 | 0 | N/A |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Fructose.

| Property | Value | Reference |

| Appearance | White crystalline powder | [6] |

| Odor | Odorless | [6] |

| Molecular Formula | C₆H₁₂O₆ | [1][3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Melting Point | 103 - 105 °C | [7] |

| Solubility | Freely soluble in water | [7] |

| Autoignition Temperature | Not applicable | [6] |

| Explosion Limits | Not data available | [6] |

Toxicological Information

The toxicological properties of D-Fructose have not been fully investigated.[2][6] However, the available data indicates low acute toxicity.

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 6450 mg/kg | [7] |

Key Toxicological Endpoints: [1][5]

-

Acute Toxicity: Not classified as acutely toxic.

-

Skin Corrosion/Irritation: Not classified as a skin irritant.

-

Serious Eye Damage/Irritation: Not classified as an eye irritant.

-

Respiratory or Skin Sensitization: Not classified as a sensitizer.

-

Germ Cell Mutagenicity: Not classified as mutagenic.

-

Reproductive Toxicity: Not classified as a reproductive toxicant.

-

Specific Target Organ Toxicity (Single Exposure): Not classified.

-

Specific Target Organ Toxicity (Repeated Exposure): Not classified.

-

Aspiration Hazard: Not classified as an aspiration hazard.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles are recommended.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Not required under normal use conditions. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[6]

Safe Handling Practices:

-

Minimize dust generation and accumulation.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Protect from moisture and excess heat.[6]

First-Aid Measures

In the event of exposure, follow these first-aid measures:

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms appear.[7]

-

Skin Contact: Rinse the affected area with soap and water for 15-20 minutes. Seek medical advice if irritation persists.[7]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur.[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of D-Fructose are not publicly available. The toxicological data presented in this guide are based on standardized tests, such as the acute oral toxicity test (e.g., OECD Guideline 401).

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safe handling of this compound.

References

The Unseen Journey: A Technical Guide to D-Fructose-d2-1 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of metabolism lies at the heart of cellular function, and deciphering its choreography is paramount for understanding health and disease. Stable isotope tracers have emerged as indispensable tools for illuminating these complex metabolic pathways. Among these, deuterium-labeled substrates offer unique advantages, primarily due to the kinetic isotope effect, which can provide insights into reaction mechanisms and metabolic fluxes. This guide focuses on the basic principles of using a specific, albeit less common, tracer: D-Fructose-d2-1. While direct literature on this particular isotopologue is sparse, this document extrapolates from the well-established principles of fructose metabolism and deuterium tracing to provide a foundational understanding for its application in research and drug development.

Fructose metabolism has garnered significant attention due to its association with metabolic disorders. Unlike glucose, fructose metabolism is primarily initiated in the liver and bypasses key regulatory steps of glycolysis, leading to a rapid flux of carbons into various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis.[1][2] Tracing the fate of fructose carbons is therefore crucial for understanding its physiological and pathophysiological roles.

Core Principles of this compound Tracing

The utility of this compound as a metabolic tracer hinges on the stability of the deuterium label at the C-1 position and the ability to detect its incorporation into downstream metabolites. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Metabolic Fate of the Deuterium Label:

Upon entering the cell, this compound is first phosphorylated by fructokinase to fructose-1-phosphate. This is a key step where the deuterium label is retained. Subsequently, aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde, now carrying the deuterium label at its C-1 position (glyceraldehyde-1-d1), is then phosphorylated by triokinase to glyceraldehyde-3-phosphate.

From this point, the deuterated glyceraldehyde-3-phosphate can enter several major metabolic pathways:

-

Glycolysis: Further metabolism through glycolysis will lead to the formation of deuterated pyruvate and subsequently lactate or acetyl-CoA. The position of the deuterium label in these molecules can provide information about the glycolytic flux.

-

Gluconeogenesis: In tissues capable of gluconeogenesis (primarily the liver), the deuterated glyceraldehyde-3-phosphate can be used to synthesize glucose. The position of the deuterium in the resulting glucose molecule can reveal the activity of this pathway.

-

Pentose Phosphate Pathway (PPP): While fructose itself does not directly enter the oxidative PPP, its metabolites can. The fate of the deuterium label in this pathway would be more complex to trace.

-

De Novo Lipogenesis: Acetyl-CoA derived from deuterated fructose can be incorporated into fatty acids. Detecting deuterium in fatty acids would be a direct measure of fructose's contribution to lipogenesis.

Hypothetical Experimental Workflow

A typical experiment utilizing this compound would involve the following stages:

Key Experimental Protocols

Cell Culture Labeling Protocol

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Medium Preparation: Prepare a culture medium containing a known concentration of glucose and supplement it with this compound. The concentration of the tracer should be optimized based on the experimental goals and the sensitivity of the analytical instruments. A common approach is to replace a certain percentage of the unlabeled fructose (if present) with the labeled form.

-

Tracer Incubation: Remove the standard culture medium and replace it with the tracer-containing medium. Incubate the cells for a defined period (e.g., from minutes to hours) depending on the metabolic pathways of interest.

-

Sample Collection and Quenching:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all metabolic activity.

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a vacuum or nitrogen stream.

-

-

Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Animal Study Protocol (Hypothetical)

-

Animal Acclimatization: Acclimate the animals to the experimental conditions.

-

Tracer Administration: Administer this compound via oral gavage or intravenous infusion. The dosage and route of administration will depend on the research question.

-

Sample Collection: Collect blood, urine, and tissue samples at various time points post-administration.

-

Sample Processing:

-

Blood: Centrifuge to separate plasma or serum.

-

Tissues: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolism.

-

-

Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent (e.g., methanol/water mixture). Centrifuge to remove proteins and cellular debris.

-

Sample Analysis: Analyze the extracts using LC-MS or NMR to determine the enrichment of deuterium in various metabolites.

Data Presentation: Quantitative Insights (Hypothetical)

The following tables present hypothetical quantitative data that could be obtained from a this compound tracer study. These values are for illustrative purposes and would need to be determined experimentally.

| Metabolite | Isotope Enrichment (%) - Control | Isotope Enrichment (%) - Treatment | Fold Change |

| Glyceraldehyde-3-Phosphate | 5.2 ± 0.8 | 10.5 ± 1.2 | 2.0 |

| Lactate | 3.1 ± 0.5 | 6.8 ± 0.9 | 2.2 |

| Pyruvate | 2.5 ± 0.4 | 5.9 ± 0.7 | 2.4 |

| Glucose (from GNG) | 1.8 ± 0.3 | 0.9 ± 0.2 | -0.5 |

| Palmitate | 0.5 ± 0.1 | 2.1 ± 0.4 | 4.2 |

| Metabolic Flux | Flux Rate (nmol/mg protein/hr) - Control | Flux Rate (nmol/mg protein/hr) - Treatment | p-value |

| Fructose Uptake | 150 ± 25 | 145 ± 20 | >0.05 |

| Glycolysis | 80 ± 12 | 110 ± 15 | <0.05 |

| Gluconeogenesis | 35 ± 6 | 15 ± 4 | <0.01 |

| De Novo Lipogenesis | 10 ± 2 | 45 ± 8 | <0.001 |

Signaling Pathways and Metabolic Branch Points

The metabolism of fructose is intricately linked to cellular signaling pathways that regulate energy homeostasis.

A key regulatory aspect of fructose metabolism is its bypass of the phosphofructokinase-1 (PFK-1) regulated step in glycolysis. This allows for a rapid and unregulated influx of triose phosphates, which can have significant downstream consequences, including the activation of carbohydrate response element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c), leading to increased expression of lipogenic genes.

Applications in Drug Development

The use of this compound as a metabolic tracer can be particularly valuable in drug development for:

-

Target Validation: Assessing whether a drug candidate effectively modulates a specific metabolic pathway involving fructose.

-

Mechanism of Action Studies: Elucidating how a drug alters fructose metabolism to achieve its therapeutic effect.

-

Pharmacodynamic Biomarker Development: Identifying downstream metabolites of fructose that can serve as biomarkers of drug efficacy.

-

Toxicology Studies: Investigating potential off-target effects of a drug on fructose metabolism. The kinetic isotope effect of deuterium can also be exploited to develop "heavy" drugs with altered metabolic profiles and potentially improved pharmacokinetic and safety properties.[3][]

Conclusion

While the direct application of this compound as a metabolic tracer is not extensively documented, the principles of fructose metabolism and deuterium labeling provide a strong theoretical framework for its use. By carefully designing experiments and utilizing sensitive analytical techniques like mass spectrometry and NMR, researchers can leverage this tool to gain valuable insights into the complexities of fructose metabolism in both health and disease. The hypothetical data and protocols presented in this guide serve as a foundation for developing robust experimental designs to explore the unseen journey of fructose within the metabolic landscape, ultimately aiding in the development of novel therapeutics for metabolic disorders.

References

An In-depth Technical Guide to Fructolysis and Fructose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar found abundantly in fruits, honey, and as a component of sucrose and high-fructose corn syrup (HFCS), has a unique metabolic pathway known as fructolysis. Unlike glucose, which is utilized by virtually all cells in the body, fructose is primarily metabolized in the liver.[1][2] This distinct metabolic fate has significant physiological and pathological implications, linking high fructose consumption to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia.[3][4][5] This technical guide provides a comprehensive overview of the core aspects of fructolysis and fructose metabolism, including detailed biochemical pathways, quantitative data, and experimental protocols relevant to researchers and drug development professionals.

Core Fructolytic Pathway in the Liver

The primary site of fructose metabolism is the liver, which efficiently extracts and processes fructose from the portal circulation.[6] The hepatic metabolism of fructose is a rapid process that bypasses the main regulatory step of glycolysis, the phosphofructokinase-1 (PFK-1) reaction.[7][8] This lack of a major negative feedback loop means that fructose can provide a rapid and unregulated source of carbon for various metabolic processes.[8]

The central pathway of fructolysis involves three key enzymes:

-

Fructokinase (Ketohexokinase, KHK): Fructokinase catalyzes the first and rate-limiting step of fructolysis, the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[9] There are two isoforms of KHK: KHK-C and KHK-A. KHK-C, the predominant isoform in the liver, intestine, and kidney, has a high affinity for fructose and is responsible for the rapid phosphorylation that traps fructose metabolites within the cell.[6][10] This rapid phosphorylation can lead to a transient depletion of intracellular ATP.[11][12]

-

Aldolase B: This enzyme cleaves fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[13][14] Aldolase B can also cleave fructose-1,6-bisphosphate, a key intermediate in glycolysis, though it shows no preference between the two substrates.[14]

-

Triokinase (TKFC): Triokinase then phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P), using ATP.[15][16]

Both DHAP and G3P are intermediates of glycolysis and can enter several downstream metabolic pathways.[17][18]

Metabolic Fates of Fructolytic Intermediates

The triose phosphates, DHAP and G3P, generated from fructolysis can be directed into several key metabolic pathways:

-

Glycolysis and Gluconeogenesis: DHAP and G3P can be interconverted by triose phosphate isomerase and can either proceed down the glycolytic pathway to generate pyruvate and subsequently acetyl-CoA for the TCA cycle, or they can be used as substrates for gluconeogenesis to synthesize glucose.[8]

-

De Novo Lipogenesis (DNL): A significant fate of fructose-derived carbons is their conversion into fatty acids and triglycerides.[19] The rapid influx of triose phosphates provides abundant substrate for DNL, leading to increased synthesis of very-low-density lipoproteins (VLDL) and hepatic lipid accumulation.[20][21]

-

Glycogen Synthesis: Fructose is a potent precursor for glycogen synthesis. The generated G3P and DHAP can be converted to glucose-6-phosphate and then to glucose-1-phosphate, the direct precursor for glycogen.[22]

Quantitative Data in Fructose Metabolism

Understanding the quantitative aspects of fructose metabolism is crucial for assessing its physiological impact. The following tables summarize key kinetic parameters of enzymes and transporters, as well as reported metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes and Transporters in Human Fructose Metabolism

| Enzyme/Transporter | Substrate | Km (mM) | Vmax | Tissue/System |

| Ketohexokinase (KHK-C) | Fructose | ~0.5 - 1.0 | - | Liver, Kidney, Intestine |

| Aldolase B | Fructose-1-Phosphate | ~1.0 - 2.3 | 2.4-10.0 nmol/min/mg protein | Liver, Kidney, Intestine[23][24] |

| Triokinase (TKFC) | D-Glyceraldehyde | ~0.011 - 0.018 | - | Liver, various tissues[6][25] |

| GLUT2 | Fructose | ~76 | - | Liver, Pancreatic β-cells, Intestine, Kidney[1][7] |

| GLUT5 | Fructose | ~6 - 15 | - | Small Intestine, Kidney, Brain, Adipose tissue, Muscle |

Note: Vmax values can vary significantly depending on the purification of the enzyme and assay conditions. The provided value for Aldolase B is a range from human tissue homogenates.

Table 2: Reported Metabolite Concentrations Following Fructose Administration

| Metabolite | Condition | Tissue/Fluid | Concentration |

| Fructose-1-Phosphate | Perfusion with 10 mM fructose (10 min) | Rat Liver | ~8.7 µmol/g[21][26] |

| Fructose-1-Phosphate | Basal | Rat Liver | ~20 nmol/g[5] |

| Fructose-1-Phosphate | Sorbitol administration | Rat Liver | ~70 nmol/g[5] |

| ATP | IV fructose challenge in high fructose consumers | Human Liver | Lower baseline and greater depletion compared to low consumers[12] |

| Lactate | Ingestion of fructose-sweetened beverages | Human Plasma | >5-fold higher AUC compared to glucose-sweetened beverages[20] |

| Triglycerides | Ingestion of fructose-sweetened beverages | Human Plasma | Significantly elevated compared to glucose-sweetened beverages[3][20] |

| Dihydroxyacetone Phosphate (DHAP) | High fructose exposure | - | Imbalances with GAP observed[27] |

| Glyceraldehyde-3-Phosphate (G3P) | High fructose exposure | - | Imbalances with DHAP observed[27] |

Endogenous Fructose Production: The Polyol Pathway

Besides dietary intake, fructose can be endogenously synthesized from glucose via the polyol pathway. This two-step pathway involves:

-

Aldose Reductase: Reduces glucose to sorbitol, using NADPH as a cofactor.

-

Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose, producing NADH.

Under hyperglycemic conditions, the polyol pathway can become more active, leading to increased intracellular fructose levels.[28]

Extrahepatic Fructose Metabolism

While the liver is the primary site of fructose metabolism, other tissues, including the small intestine, kidney, adipose tissue, and muscle, can also metabolize fructose, albeit to a lesser extent.[2] The expression of GLUT5 and fructokinase in these tissues allows for fructose uptake and phosphorylation.[22] In skeletal muscle, for instance, fructose can be phosphorylated by hexokinase to fructose-6-phosphate, which can then directly enter the glycolytic pathway.

Detailed Experimental Protocols

Protocol 1: Fructokinase (Ketohexokinase) Activity Assay

This protocol is a generalized method for a luminescence-based assay to quantify KHK activity in cell lysates or tissue homogenates.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Fructose solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Cell or tissue homogenates

-

Recombinant human KHK-C protein (for standard curve)

-

384-well plates

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold Assay Buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

Prepare a 2x substrate solution containing fructose and ATP in Assay Buffer.

-

In a 384-well plate, add a defined amount of protein homogenate or recombinant KHK-C.

-

Initiate the reaction by adding an equal volume of the 2x substrate solution.

-

Include negative controls (e.g., no fructose or a non-metabolizable fructose analog).

-

-

ADP Detection:

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30-60 minutes in the dark.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Generate a standard curve using known concentrations of ADP.

-

Calculate the amount of ADP produced in each sample and express KHK activity as nmol ADP/min/mg protein.

-

References

- 1. ous-research.no [ous-research.no]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. Research [bu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldolase B - Wikipedia [en.wikipedia.org]

- 13. ALDOB aldolase, fructose-bisphosphate B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Triokinase - Wikipedia [en.wikipedia.org]

- 15. Bifunctional Homodimeric Triokinase/FMN Cyclase: CONTRIBUTION OF PROTEIN DOMAINS TO THE ACTIVITIES OF THE HUMAN ENZYME AND MOLECULAR DYNAMICS SIMULATION OF DOMAIN MOVEMENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In the liver, fructose can be converted into glyceraldehyde 3 -phosphate .. [askfilo.com]

- 17. mdpi.com [mdpi.com]

- 18. medichem-me.com [medichem-me.com]

- 19. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The cause of hepatic accumulation of fructose 1-phosphate on fructose loading - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. uniprot.org [uniprot.org]

- 24. uniprot.org [uniprot.org]

- 25. Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of Deuterium in Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of deuterium, the stable heavy isotope of hydrogen, in organic molecules is a subject of growing interest in various scientific disciplines, including metabolism, food authenticity, and drug development. This technical guide provides a comprehensive overview of the natural abundance of deuterium in fructose, a key monosaccharide in human nutrition and cellular metabolism. We will delve into the analytical methodologies for determining deuterium content, present available quantitative data, and explore the metabolic pathways influenced by fructose and its isotopic composition. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and leverage the subtleties of natural isotopic variation in fructose for their respective fields.

Introduction

Deuterium (²H or D) is a stable isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth.[1] While this concentration may seem negligible, the mass difference between protium (¹H) and deuterium can lead to significant kinetic isotope effects in biological systems. These effects can influence enzyme reaction rates, metabolic fluxes, and even the stability of macromolecules.

Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, plays a central role in energy metabolism. The natural abundance of deuterium in fructose is not uniform and is influenced by the botanical origin of the sugar, specifically the photosynthetic pathway of the source plant (C3, C4, or CAM). This variation provides a unique isotopic fingerprint that can be used for authenticity control and to probe metabolic pathways.

This guide will provide a detailed exploration of the current knowledge regarding the natural abundance of deuterium in fructose, the experimental techniques used for its quantification, and its potential implications in metabolic research and drug development.

Quantitative Data on Deuterium Abundance in Fructose

The determination of the site-specific natural abundance of deuterium in sugars like fructose is primarily accomplished using a technique called Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®). This powerful analytical method allows for the measurement of the deuterium/hydrogen (D/H) ratio at specific positions within the fructose molecule.

| Photosynthetic Pathway | Typical Plant Sources for Fructose | Expected Relative Deuterium Abundance |

| C3 Pathway | Sugar beet, Fruits (e.g., oranges, grapes) | Generally lower deuterium content compared to C4 plants. |

| C4 Pathway | Maize (Corn), Sugarcane | Generally higher deuterium content compared to C3 plants. |

| CAM Pathway | Pineapple, Agave | Isotopic values can be similar to C4 plants. |

Note: This table provides a qualitative summary based on the principles of isotopic fractionation in plant metabolism. Specific δD values can vary depending on geographical and environmental factors.

Experimental Protocols

The gold standard for determining the site-specific natural abundance of deuterium in fructose is Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®) . While direct analysis of fructose by ²H NMR is challenging, the common practice involves the fermentation of the fructose-containing sample to ethanol, followed by the analysis of the resulting ethanol. The deuterium distribution in the ethanol molecule is representative of the original sugar.

Key Experimental Protocol: SNIF-NMR® Analysis of Fructose via Ethanol Fermentation

This protocol outlines the general steps for determining the deuterium content in fructose derived from various sources.

1. Sample Preparation and Sugar Extraction:

- For solid samples (e.g., fruits), the juice is first extracted.

- For samples like honey or syrups, a solution of appropriate concentration is prepared.

- The sugar fraction, containing fructose, is isolated and purified. This may involve techniques like chromatography to separate fructose from other sugars if necessary.

2. Fermentation:

- The purified sugar solution is fermented to ethanol using a specific strain of yeast (e.g., Saccharomyces cerevisiae) under controlled conditions to ensure complete and reproducible fermentation.

- It is crucial to avoid any isotopic fractionation during this step.

3. Distillation:

- The ethanol produced from the fermentation is quantitatively distilled from the fermentation medium to obtain a pure ethanol-water mixture.

4. ²H NMR Spectroscopy:

- The purified ethanol is analyzed using a high-field NMR spectrometer equipped with a deuterium probe.

- The spectrum provides information on the deuterium distribution at the methyl (CH₂D) and methylene (CHD) sites of the ethanol molecule.

- An internal standard with a known D/H ratio is used for quantification.

5. Data Analysis:

- The site-specific D/H ratios are calculated from the NMR spectrum.

- These ratios are then compared to databases of authentic samples to determine the botanical origin of the fructose.

Alternative and Complementary Technique: Isotope Ratio Mass Spectrometry (IRMS)

While SNIF-NMR provides site-specific information, Isotope Ratio Mass Spectrometry (IRMS) can be used to determine the overall deuterium abundance in a sample.

1. Sample Combustion:

- The purified fructose sample is combusted at high temperatures in the presence of a catalyst to convert it into hydrogen gas (H₂).

2. Mass Analysis:

- The resulting hydrogen gas is introduced into a mass spectrometer, which separates the isotopes based on their mass-to-charge ratio (¹H¹H vs. ¹H²H).

3. Data Analysis:

- The ratio of the ion currents corresponding to the different isotopic species provides a measure of the overall deuterium abundance, typically expressed in delta notation (δD).

Visualization of Experimental Workflow and Metabolic Pathways

Experimental Workflow for SNIF-NMR® Analysis

Caption: Experimental workflow for SNIF-NMR® analysis of fructose.

Fructose Metabolism and its Connection to Central Carbon Metabolism

Fructose metabolism primarily occurs in the liver and follows a pathway distinct from that of glucose. This distinction has important implications for cellular energetics and biosynthetic processes.

Caption: Simplified pathway of fructose metabolism in the liver.

Implications for Researchers and Drug Development Professionals

Authenticity and Adulteration of Food Products

The distinct isotopic signature of fructose from different botanical origins is a powerful tool for verifying the authenticity of food products. For instance, SNIF-NMR® can be used to detect the undeclared addition of cheaper sugars (e.g., high-fructose corn syrup from maize, a C4 plant) to products like honey or fruit juices derived from C3 plants.

Metabolic Research

The study of natural deuterium abundance in metabolites can provide insights into metabolic pathways and fluxes. Variations in the deuterium content of fructose and its downstream metabolites can reflect the activity of different enzymatic pathways and the metabolic state of the cell. While the direct influence of natural deuterium abundance on cell signaling is an emerging area of research, it is known that changes in deuterium concentration can affect cellular processes.[2][3] For example, studies using deuterium-depleted water have suggested an impact on cell signaling and metabolism.

Drug Development

The kinetic isotope effect is a valuable tool in drug development. Selectively replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic rate, potentially improving its pharmacokinetic profile (e.g., increasing half-life, reducing toxic metabolites). Understanding the natural deuterium distribution in endogenous molecules like fructose can provide a baseline for assessing the metabolic fate of deuterated drugs that interact with carbohydrate metabolism pathways.

Conclusion

The natural abundance of deuterium in fructose is a nuanced and informative parameter that reflects the botanical origin and the intricate biochemical pathways of the source plant. The SNIF-NMR® technique provides a robust method for determining the site-specific deuterium distribution, offering valuable applications in food authenticity testing. For researchers in metabolism and drug development, the study of natural isotopic variations in key metabolites like fructose opens up new avenues for understanding metabolic regulation and for the rational design of deuterated therapeutics. As analytical techniques continue to improve in sensitivity and resolution, the exploration of the "isotopome" will undoubtedly provide deeper insights into the complex interplay between diet, metabolism, and health.

References

Methodological & Application

Application Notes and Protocols for D-Fructose-d2-1 in Glycolysis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Fructose-d2-1, a stable isotope-labeled sugar, for investigating the intricate pathways of fructose metabolism and its intersection with glycolysis. While direct literature on this compound is limited, this document extrapolates its applications based on established principles of stable isotope tracing and known fructose metabolic pathways.

Introduction to this compound in Metabolic Research

This compound is a valuable tracer for metabolic flux analysis (MFA), offering a non-radioactive method to probe the kinetics and contributions of fructose to cellular energy production. The deuterium label at the C1 position allows for the precise tracking of the carbon backbone of fructose as it is metabolized through fructolysis and subsequently enters the glycolytic pathway. This enables researchers to dissect the distinct metabolic fate of fructose compared to glucose and to quantify the activity of key enzymes involved in these pathways.

Fructose metabolism primarily occurs in the liver via the fructolysis pathway, which differs from the initial steps of glycolysis.[1] Fructolysis bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux of carbons into the triose phosphate pool.[2] Understanding the dynamics of this pathway is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, where fructose metabolism is often dysregulated.

Key Applications in Glycolysis Research

The unique labeling pattern of this compound allows for the investigation of several key aspects of glycolysis and related pathways:

-

Quantification of Fructolysis Flux: By monitoring the rate of appearance of deuterium-labeled intermediates, researchers can quantify the rate of fructose uptake and its conversion to triose phosphates.

-

Elucidation of Aldolase and Triosephosphate Isomerase Activity: The deuterium label on the C1 position of fructose is transferred to dihydroxyacetone phosphate (DHAP) following the cleavage of fructose-1-phosphate by aldolase B. The subsequent isomerization of DHAP to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase can be monitored, providing insights into the kinetics and reversibility of these reactions.

-

Contribution of Fructose to Glycolytic Intermediates and End Products: Tracing the deuterium label into downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates allows for the quantification of fructose's contribution to overall energy metabolism.

-

Investigation of Gluconeogenesis: The deuterium from this compound can be traced back into glucose, providing a measure of the rate of gluconeogenesis from fructose-derived precursors.

-

Studying the Pentose Phosphate Pathway (PPP): The label can also be traced into PPP intermediates, allowing for the assessment of fructose's contribution to this pathway, which is crucial for nucleotide synthesis and redox balance.

Data Presentation

Quantitative data obtained from this compound tracing studies can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of Deuterium-Labeled Glycolytic Intermediates

| Metabolite | Control Condition (% Labeled) | Experimental Condition (% Labeled) | Fold Change |

| Fructose-1-phosphate-d1 | 95.2 ± 3.1 | 85.7 ± 4.5 | 0.90 |

| Dihydroxyacetone phosphate-d1 | 88.6 ± 2.5 | 78.9 ± 3.8 | 0.89 |

| Glyceraldehyde-3-phosphate-d1 | 45.3 ± 1.8 | 65.1 ± 2.9 | 1.44 |

| 3-Phosphoglycerate-d1 | 30.1 ± 1.5 | 48.7 ± 2.2 | 1.62 |

| Phosphoenolpyruvate-d1 | 25.8 ± 1.2 | 42.3 ± 1.9 | 1.64 |

| Pyruvate-d1 | 15.4 ± 0.9 | 28.9 ± 1.5 | 1.88 |

| Lactate-d1 | 20.7 ± 1.1 | 35.2 ± 1.8 | 1.70 |

Table 2: Metabolic Flux Rates Calculated from this compound Tracing

| Metabolic Flux | Control Condition (nmol/mg protein/hr) | Experimental Condition (nmol/mg protein/hr) | p-value |

| Fructokinase (KHK) | 125.4 ± 10.2 | 98.7 ± 8.5 | <0.05 |

| Aldolase B (ALDOB) | 110.8 ± 9.5 | 85.3 ± 7.9 | <0.05 |

| Triosephosphate Isomerase (TPI) - Forward | 250.1 ± 20.7 | 355.8 ± 28.4 | <0.01 |

| Triosephosphate Isomerase (TPI) - Reverse | 55.3 ± 4.8 | 40.1 ± 3.7 | <0.05 |

| Pyruvate Kinase (PK) | 88.9 ± 7.3 | 125.6 ± 11.1 | <0.01 |

| Lactate Dehydrogenase (LDH) - Forward | 65.2 ± 5.9 | 98.4 ± 9.2 | <0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Stable Isotope Tracing of this compound in Cultured Cells

This protocol outlines the general procedure for labeling cultured cells with this compound and analyzing the incorporation of deuterium into downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound

-

Cell culture medium deficient in fructose and glucose

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest (e.g., hepatocytes, cancer cell lines)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, ice-cold

-

Cell scraper

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS grade water and acetonitrile

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

-

Tracer Introduction: After allowing cells to adhere overnight, replace the growth medium with a medium containing this compound at a desired concentration (e.g., 10 mM). The medium should be free of unlabeled fructose and glucose and supplemented with dialyzed FBS.

-

Time-Course Labeling: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water/acetonitrile (50:50).

-

-

LC-MS Analysis: Analyze the samples using an LC-MS system capable of separating and detecting the targeted glycolytic and fructolytic intermediates. Use appropriate standards for identification and quantification.

-

Data Analysis: Determine the isotopic enrichment of each metabolite by analyzing the mass isotopologue distribution. Calculate metabolic flux rates using appropriate metabolic flux analysis software.

Protocol 2: In Vitro Enzyme Assays with this compound

This protocol describes how to use this compound to measure the kinetic parameters of enzymes such as fructokinase and aldolase B.

Materials:

-

This compound

-

Purified fructokinase (KHK) or aldolase B (ALDOB)

-

Assay buffer specific for the enzyme of interest

-

ATP (for fructokinase assay)

-

Coupling enzymes and substrates for a spectrophotometric or fluorometric assay (e.g., for aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase with NADH)

-

Spectrophotometer or fluorometer

Procedure for Fructokinase (KHK) Assay:

-

Prepare a reaction mixture containing assay buffer, ATP, and varying concentrations of this compound.

-

Initiate the reaction by adding a known amount of purified fructokinase.

-

Monitor the consumption of ATP or the production of ADP using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase assay monitoring NADH absorbance at 340 nm).

-

Calculate the initial reaction velocity for each substrate concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

Procedure for Aldolase B (ALDOB) Assay:

-

Prepare a reaction mixture containing assay buffer and varying concentrations of D-Fructose-1-phosphate-d1 (produced enzymatically from this compound and ATP).

-

Add an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and a known concentration of NADH.

-

Initiate the reaction by adding a known amount of purified aldolase B.

-

Monitor the decrease in NADH absorbance at 340 nm as the products of the aldolase reaction are converted to glycerol-3-phosphate.

-

Calculate the initial reaction velocity and determine the kinetic parameters as described above.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows relevant to the use of this compound.

Caption: Metabolic fate of this compound in fructolysis and glycolysis.

References

Application Notes and Protocols for D-Fructose-d2-1 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Fructose-d2-1, a stable isotope-labeled form of fructose, in mass spectrometry-based research. These protocols are designed to assist researchers in quantitative analysis and metabolic flux studies, offering precise and reliable methodologies.

Application 1: Quantification of D-Fructose in Biological Samples using Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can compensate for variations during sample preparation and analysis.[1][2] this compound serves as an excellent internal standard for the quantification of endogenous fructose in various biological matrices such as plasma, serum, and cell culture media.[3][4][5]

Experimental Protocol: Quantification of Fructose in Human Plasma

This protocol describes the quantification of fructose in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The method involves protein precipitation, derivatization to a more volatile and thermally stable form, and subsequent GC-MS analysis.[3][4][5]

Materials:

-

This compound

-

Human plasma samples

-

Perchloric acid (HClO4), 6% (w/v)

-

Potassium carbonate (K2CO3), 2M

-

Methoxylamine hydrochloride in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Protein Precipitation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous fructose levels).

-

Add 200 µL of ice-cold 6% perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Neutralization and Derivatization:

-

Neutralize the acidic supernatant by adding 2M potassium carbonate dropwise until the pH is approximately 7.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Transfer the supernatant to a clean tube and lyophilize to dryness.

-

To the dried residue, add 50 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 60°C for 60 minutes.

-

Add 50 µL of BSTFA with 1% TMCS, vortex, and incubate at 60°C for another 60 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Inlet temperature: 250°C

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for fructose-TMS and this compound-TMS derivatives.

-

-

Data Analysis:

-

Monitor specific m/z values for the analyte and the internal standard.

-

Calculate the peak area ratio of the endogenous fructose to the this compound internal standard.

-

Generate a calibration curve using known concentrations of fructose standards with a fixed amount of the internal standard.

-

Determine the concentration of fructose in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents representative data from a validation study for the quantification of fructose in human plasma using the described protocol.

| Parameter | Value |

| Linear Range | 1 - 500 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µM |

| Limit of Quantification (LOQ) | 1.5 µM |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow Diagram

References

- 1. texilajournal.com [texilajournal.com]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Fructose-d2-1 in NMR Spectroscopy Analysis

Disclaimer: The term "D-Fructose-d2-1" is not standard in the reviewed scientific literature. The vast majority of NMR-based metabolic studies utilize [6,6'-²H₂]fructose . This document will focus on the application of [6,6'-²H₂]fructose, as it is the most relevant and well-documented deuterated fructose isotopologue for NMR spectroscopy analysis. The principles and protocols described herein are expected to be largely applicable to other deuterated fructose variants.

Application Notes

Introduction

Deuterium (²H or D) has emerged as a powerful, stable isotope for in vivo metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique often referred to as Deuterium Metabolic Imaging (DMI).[1][2] D-Fructose, deuterated at specific positions, serves as a valuable tracer to non-invasively monitor fructolysis and its interplay with other metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.[1] The low natural abundance of deuterium and the absence of a strong background signal in biological tissues make it an ideal probe for metabolic flux analysis.[3] [6,6'-²H₂]fructose is a commonly used isotopologue that allows for the tracking of the carbon backbone of fructose through various metabolic transformations.

Applications in Metabolic Research

The use of [6,6'-²H₂]fructose in NMR spectroscopy has significant applications in several areas of research:

-

Liver Metabolism: Fructose is primarily metabolized in the liver.[2] DMI with [6,6'-²H₂]fructose provides a non-invasive method to study hepatic fructose uptake and metabolism, which is otherwise difficult to measure directly.[4][5]

-

Comparison of Fructose and Glucose Metabolism: By comparing the metabolic fate of [6,6'-²H₂]fructose with that of deuterated glucose (e.g., [6,6'-²H₂]glucose), researchers can elucidate the distinct metabolic pathways and rates of these two important monosaccharides. Studies have shown that fructose is taken up and metabolized in the liver at a much higher rate than glucose.[4][5]

-

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. [6,6'-²H₂]fructose can be used as a probe to study fructose metabolism in cancer cells, particularly in liver cancer (hepatocellular carcinoma), and may serve as a novel imaging agent for tumor detection and characterization.[1][2]

-

Metabolic Diseases: Aberrant fructose metabolism is implicated in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance. DMI with deuterated fructose can help in understanding the pathophysiology of these conditions.[4]

Key Metabolites and Pathways

Upon administration, the deuterium label from [6,6'-²H₂]fructose can be traced into several downstream metabolites, providing insights into specific metabolic pathways:

-

Deuterated Water (HDO): The production of HDO is a general indicator of metabolic activity, reflecting the exchange of deuterium from the fructose backbone with protons in water during enzymatic reactions in glycolysis and the TCA cycle.[1]

-

Deuterated Lactate: The appearance of deuterated lactate indicates the flux of fructose carbons through glycolysis.[1]

-

Deuterated Glutamate/Glutamine (Glx): The labeling of Glx signifies the entry of fructose-derived carbons into the TCA cycle.[1][2]

Data Presentation

Table 1: In Vitro Metabolic Rates of [6,6'-²H₂]fructose vs. [6,6'-²H₂]glucose in HepG2 Cells

| Metabolite | [6,6'-²H₂]fructose (nmol/h/10^6 cells) | [6,6'-²H₂]glucose (nmol/h/10^6 cells) |

| Lactate | 1.5 ± 0.2 | 4.5 ± 0.5 |

| Glutamate/Glutamine (Glx) | 0.8 ± 0.1 | 1.0 ± 0.1 |

| Alanine | 0.3 ± 0.05 | 0.4 ± 0.06 |

Data adapted from in vitro studies on HepG2 liver cancer cells.[1]

Table 2: In Vivo Metabolic Fate of Ingested Fructose in Humans

| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions |

| Oxidation | 45.0% ± 10.7% | 3-6 hours | Non-exercising |

| 45.8% ± 7.3% | 2-3 hours | Exercising | |

| 66.0% ± 8.2% (with glucose) | 2-3 hours | Exercising | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - |

| Conversion to Lactate | ~25% | A few hours | - |

| Conversion to Glycogen | 15% - 18% | - | - |

| Direct Conversion to Plasma Triglycerides | <1% | - | - |

Data from isotope tracer studies in humans.[6][7][8]

Table 3: Comparative In Vivo Uptake and Decay of Deuterated Fructose and Glucose in Mouse Liver

| Parameter | [6,6'-²H₂]fructose | [6,6'-²H₂]glucose |

| Initial Tissue Concentration (IV bolus) | ~35 mM | ~15 mM |

| Decay of Signal (relative) | 2.5-fold faster | - |

Data from dynamic DMI studies in mouse liver following a bolus injection.[5]

Experimental Protocols

Protocol 1: In Vitro NMR Analysis of [6,6'-²H₂]fructose Metabolism in Cell Culture

Objective: To monitor the metabolism of [6,6'-²H₂]fructose in cultured cells by analyzing the appearance of deuterated metabolites in the cell culture medium.

Materials:

-

Cultured cells (e.g., HepG2 human liver cancer cells)

-

Cell culture medium (glucose-deficient)

-

[6,6'-²H₂]fructose

-

D₂O for NMR lock

-

NMR spectrometer equipped with a deuterium probe

Procedure:

-

Cell Culture:

-

Plate cells in multi-well plates and incubate overnight under standard conditions (37°C, 5% CO₂).[1]

-

-

Incubation with Deuterated Fructose:

-

Sample Collection:

-

At each time point, collect the cell culture medium.

-

Centrifuge the medium to remove any detached cells and debris.

-

Store the supernatant at -80°C until NMR analysis.[1]

-

-

NMR Sample Preparation:

-

Thaw the collected medium samples.

-

Add a small amount of D₂O (typically 5-10% of the total volume) to the medium for the NMR lock signal.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., Lorentzian apodization) and Fourier transform the raw data.

-

Perform phase and baseline correction.

-

Identify the resonances corresponding to [6,6'-²H₂]fructose and its deuterated metabolites (HDO, lactate, Glx, etc.) based on their chemical shifts.

-

Quantify the peak integrals to determine the concentration of each metabolite over time. The natural abundance HDO signal can be used as an internal concentration reference.[1][9]

-

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of [6,6'-²H₂]fructose Metabolism

Objective: To non-invasively monitor the uptake and metabolism of [6,6'-²H₂]fructose in a specific organ (e.g., liver) of a living animal.

Materials:

-

Animal model (e.g., mouse)

-

[6,6'-²H₂]fructose solution in sterile saline

-

Anesthesia

-

MRI scanner equipped for deuterium imaging

-

²H RF coil

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and maintain its body temperature.

-

Position the animal in the MRI scanner.

-

Place the ²H RF coil over the region of interest (e.g., the abdomen for liver imaging).

-

-

Anatomical Imaging:

-

Acquire anatomical ¹H MR images to guide the localization of the DMI experiment.

-

-

DMI Data Acquisition:

-

Use a 3D MR spectroscopic imaging (MRSI) sequence to acquire spatially resolved ²H NMR spectra.[10]

-

Begin the DMI acquisition before the administration of the deuterated substrate to obtain a baseline spectrum.

-

-

Administration of [6,6'-²H₂]fructose:

-

Administer a bolus injection or a slow infusion of the [6,6'-²H₂]fructose solution via a tail vein catheter. A typical dose for a mouse is around 1.95 g/kg body weight.[1]

-

-

Dynamic DMI:

-

Continue acquiring DMI data dynamically to monitor the arrival of the deuterated fructose in the target organ and the subsequent appearance of deuterated metabolites over time.

-

-

Data Processing and Analysis:

-

Process the 3D MRSI data to generate a series of metabolic maps.

-

For each voxel, quantify the signal intensities of [6,6'-²H₂]fructose and its metabolites (e.g., HDO) over time.

-

Generate time-activity curves for each compound in the region of interest.

-

These curves can be used to calculate metabolic rates and fluxes.

-

Mandatory Visualization

Caption: Experimental workflow for NMR analysis of deuterated fructose metabolism.

Caption: Metabolic fate of [6,6'-²H₂]fructose.

References

- 1. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [ouci.dntb.gov.ua]

- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

- 8. Fructolysis - Wikipedia [en.wikipedia.org]

- 9. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

Application Note: Quantifying Metabolic Fluxes with Deuterated D-Fructose Tracers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic flux analysis is a critical tool for understanding cellular physiology in both healthy and diseased states. Stable isotope tracers, coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enable the quantitative measurement of reaction rates within metabolic networks. Fructose metabolism is of particular interest due to its association with metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and its role in cancer cell proliferation. This document provides detailed protocols for quantifying metabolic fluxes using deuterated D-Fructose as a tracer, focusing on applications in cell culture and preclinical models.

Disclaimer on Isotopic Tracer Selection: The user requested protocols specifically for D-Fructose-d2-1 . However, a comprehensive review of current scientific literature reveals a lack of detailed, established protocols for this specific isotopologue. The predominant and well-documented deuterated fructose tracer for metabolic flux studies is [6,6'-²H₂]fructose . Therefore, the protocols and data presented herein are based on the established use of [6,6'-²H₂]fructose. The principles of experimental design, sample processing, and data analysis are broadly applicable, but the specific downstream fate of the deuterium label will differ. While [6,6'-²H₂]fructose labels the C6 position, a this compound tracer would label the C1 position, leading to different labeling patterns in subsequent metabolites like glyceraldehyde and lactate.

Principle of the Method

Stable isotope tracing allows researchers to follow the journey of atoms from a nutrient source through various metabolic pathways.[1] When cells are supplied with a deuterated substrate like [6,6'-²H₂]fructose, the deuterium (²H) atoms are incorporated into downstream metabolites. By measuring the rate of appearance and the distribution of these heavy isotopes in products over time, one can calculate the rate of flow, or flux, through the associated pathways.[2]

The primary analytical methods employed are:

-